Cas no 912838-61-0 (4-amino-N-ethyl-2-fluorobenzamide)

4-Amino-N-ethyl-2-fluorobenzamide is a fluorinated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include an amino group at the 4-position and a fluorine substituent at the 2-position of the benzene ring, which may enhance reactivity and binding affinity in target interactions. The ethylamide moiety contributes to improved solubility and metabolic stability. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, offering versatility in medicinal chemistry for the development of novel therapeutics or crop protection agents. High purity grades are available to ensure consistency in research applications.
4-amino-N-ethyl-2-fluorobenzamide structure
912838-61-0 structure
Product name:4-amino-N-ethyl-2-fluorobenzamide
CAS No:912838-61-0
MF:C9H11N2OF
MW:182.19484
MDL:MFCD16084609
CID:1962449
PubChem ID:61708372

4-amino-N-ethyl-2-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-amino-N-ethyl-2-fluoro-
    • 4-amino-N-ethyl-2-fluorobenzamide
    • 912838-61-0
    • CS-0295027
    • EN300-879928
    • A1-09488
    • AKOS010976927
    • 912838-60-9
    • SCHEMBL3117436
    • DB-184760
    • MDL: MFCD16084609
    • Inchi: InChI=1S/C9H11FN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13)
    • InChI Key: AZDYPXSEXCLIMC-UHFFFAOYSA-N
    • SMILES: CCNC(=O)C1=C(C=C(C=C1)N)F

Computed Properties

  • Exact Mass: 182.08554114Da
  • Monoisotopic Mass: 182.08554114Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.1Ų

4-amino-N-ethyl-2-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-879928-0.1g
4-amino-N-ethyl-2-fluorobenzamide
912838-61-0 95.0%
0.1g
$427.0 2025-02-21
Enamine
EN300-879928-5.0g
4-amino-N-ethyl-2-fluorobenzamide
912838-61-0 95.0%
5.0g
$1406.0 2025-02-21
Enamine
EN300-879928-2.5g
4-amino-N-ethyl-2-fluorobenzamide
912838-61-0 95.0%
2.5g
$949.0 2025-02-21
Enamine
EN300-879928-0.05g
4-amino-N-ethyl-2-fluorobenzamide
912838-61-0 95.0%
0.05g
$407.0 2025-02-21
Enamine
EN300-879928-1g
4-amino-N-ethyl-2-fluorobenzamide
912838-61-0
1g
$485.0 2023-09-01
A2B Chem LLC
AX23772-5g
4-AMINO-N-ETHYL-2-FLUOROBENZAMIDE
912838-61-0 95%
5g
$940.00 2024-05-20
Enamine
EN300-879928-0.25g
4-amino-N-ethyl-2-fluorobenzamide
912838-61-0 95.0%
0.25g
$447.0 2025-02-21
Enamine
EN300-879928-10.0g
4-amino-N-ethyl-2-fluorobenzamide
912838-61-0 95.0%
10.0g
$2085.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365697-1g
4-Amino-N-ethyl-2-fluorobenzamide
912838-61-0 98%
1g
¥4168.00 2024-04-25
Enamine
EN300-879928-1.0g
4-amino-N-ethyl-2-fluorobenzamide
912838-61-0 95.0%
1.0g
$485.0 2025-02-21

Additional information on 4-amino-N-ethyl-2-fluorobenzamide

4-Amino-N-Ethyl-2-Fluorobenzamide: A Comprehensive Overview

4-Amino-N-Ethyl-2-Fluorobenzamide (CAS No. 912838-61-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug discovery and material science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its biological activities.

The molecular structure of 4-amino-N-ethyl-2-fluorobenzamide consists of a benzene ring substituted with an amino group at position 4, an ethyl group attached to the nitrogen atom of the amide functional group, and a fluorine atom at position 2. This arrangement imparts the molecule with distinct electronic and steric properties, making it a versatile building block for various chemical reactions. The presence of the amide group also contributes to its solubility and stability under physiological conditions.

Recent studies have highlighted the importance of 4-amino-N-ethyl-2-fluorobenzamide in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds, particularly those targeting enzyme inhibition or receptor modulation. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

The synthesis of 4-amino-N-ethyl-2-fluorobenzamide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. The introduction of the amino and fluorine substituents is followed by amide formation through coupling reactions. Optimization of these steps has led to higher yields and improved purity, as reported in a 2023 paper in *Organic Process Research & Development*.

In addition to its role in drug discovery, 4-amino-N-ethyl-2-fluorobenzamide has found applications in materials science. Its ability to form stable crystalline structures makes it a candidate for use in organic electronics. A 2023 study in *Chemistry of Materials* explored its potential as a component in organic light-emitting diodes (OLEDs), where it demonstrated promising electron transport properties.

From an environmental perspective, understanding the degradation pathways of 4-amino-N-Ethyl-2-fluorobenzamide is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic conditions, revealing that it undergoes hydrolysis to form less complex compounds. These findings are essential for ensuring sustainable practices in its production and disposal.

In conclusion, 4-amino-N-Ethyl-2-fluorobenzamide (CAS No. 912838-61-0) stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural versatility, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool for future innovations in medicine and materials science.

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